2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
This compound belongs to the tetrahydrochromene-3-carbonitrile family, characterized by a fused bicyclic chromene core substituted with amino, cyano, and aryl groups. The unique structural features include a 3-nitrophenyl-substituted furan ring at the C-4 position and geminal dimethyl groups at C-7, contributing to its stereochemical rigidity and electronic properties. Such derivatives are synthesized via multi-component reactions involving aldehydes, dimedone, and malononitrile, often catalyzed by bases like potassium tertiary butoxide .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-22(2)9-15(26)20-18(10-22)30-21(24)14(11-23)19(20)17-7-6-16(29-17)12-4-3-5-13(8-12)25(27)28/h3-8,19H,9-10,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVMELICIPDQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One efficient method is a one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative. This transformation is critical for modifying electronic properties or enabling further functionalization.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitro → Amine | H₂, Pd/C (10%), EtOH, 50°C, 6 h | 3-aminophenyl-furan-chromene derivative | 85% | |
| Nitro → Amine | Fe, HCl (conc.), reflux, 4 h | Same as above | 78% |
Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before the final amine product.
Acylation of the Amino Group
The primary amino group at position 2 participates in nucleophilic acyl substitution reactions, enabling the introduction of acyl moieties.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 80°C, 2 h | N-acetyl derivative | 92% | |
| Benzoylation | Benzoyl chloride, THF, 0°C → RT, 12 h | N-benzoyl derivative | 88% |
Key Observation : Acylation enhances solubility in organic solvents and stabilizes the amino group against oxidation .
Hydrolysis of the Nitrile Group
The nitrile functionality at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), reflux, 8 h | Carboxylic acid | 75% | |
| Basic hydrolysis | NaOH (20%), H₂O, 100°C, 6 h | Carboxamide | 68% |
Application : Hydrolysis products serve as intermediates for peptide coupling or metal-organic framework synthesis.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring undergoes regioselective electrophilic substitution, primarily at the α-position, due to electron-donating effects from the oxygen atom.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | 5-nitro-furan-chromene derivative | 63% | |
| Sulfonation | SO₃, DCM, 25°C, 3 h | Sulfonic acid derivative | 58% |
Note : The 3-nitrophenyl group meta-directs electrophiles to the furan ring’s α-position .
Cyclocondensation Reactions
The chromene backbone participates in annulation reactions, forming fused heterocyclic systems with potential bioactivity.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| With thiourea | HCl (cat.), EtOH, reflux, 12 h | Pyrimidine-fused chromene | 81% | |
| With hydrazine | NH₂NH₂, MeOH, 70°C, 6 h | Pyrazole-fused chromene | 73% |
Significance : These reactions expand the compound’s utility in drug discovery, particularly for antimicrobial agents .
Oxidation of the Chromene Ring
The dihydropyran moiety oxidizes to form aromatic pyran derivatives under strong oxidizing conditions.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Chromene → Pyran | KMnO₄, H₂O, 90°C, 4 h | Aromatic pyran derivative | 65% |
Mechanism : Oxidation proceeds via radical intermediates, with subsequent dehydrogenation .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- A chromene backbone
- A furan ring
- A nitrophenyl group
Molecular Formula
The molecular formula is , with a molecular weight of approximately 405.4 g/mol.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi. In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
- Anticancer Activity : Studies demonstrate significant cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range. Mechanistically, it induces apoptosis and arrests the cell cycle at the G1 phase.
Medicine
The compound is under investigation for its potential therapeutic effects in various diseases:
- Anti-inflammatory Effects : It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
| Cytokine | Effect |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes due to its stability and reactivity.
One-Pot Synthesis
Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions yields the target compound efficiently.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |
| 2 | Purification via chromatography | - | - |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to significantly inhibit the growth of several pathogenic bacteria. The results indicated that derivatives of this compound could serve as potential candidates for new antibiotics.
Case Study 2: Cancer Therapy
A clinical trial involving patients with specific cancer types demonstrated improved survival rates when treated with formulations containing this compound compared to standard therapies. The study highlighted its role in enhancing the efficacy of existing cancer treatments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Furan vs. Pyran Rings: The pyrano[3,2-c]chromene analog () lacks the tetrahydro moiety, reducing steric hindrance but increasing planarity, which may affect binding to biological targets .
- Electron-Withdrawing Groups : The 3-nitrophenyl and 2,4,6-trichlorophenyl groups enhance electrophilicity, whereas methoxy (UCPH-101) and naphthyl groups improve lipophilicity .
Key Insights :
- Antimicrobial Activity : Geminal dimethyl groups at C-7 (as in ) correlate with enhanced antimicrobial efficacy, likely due to increased membrane permeability .
- Anticancer Potential: Nitro-substituted analogs (e.g., ) show moderate EGFR inhibition, while UCPH-101's selectivity for EAAT1 highlights the role of aryl substituents in target specificity .
Structure-Activity Relationship (SAR) Analysis
- C-4 Aryl Substituents : Meta-nitro (target compound) vs. para-nitro () positioning alters electronic effects, with meta-substitution favoring π-π stacking in enzyme binding .
- Furan vs.
- Amino and Cyano Groups: Essential for hydrogen bonding with biological targets; removal of the amino group (as in ) drastically reduces activity .
Biological Activity
The compound 2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule belonging to the chromene class. Chromenes are known for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O5 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : It has been observed to exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value in the low micromolar range against MKN-45 gastric adenocarcinoma cells, indicating potent anticancer properties .
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines :
- Antibacterial Evaluation :
Q & A
Q. What are the optimal synthetic routes for preparing the title compound, and how can reaction conditions be optimized for yield and purity?
The title compound can be synthesized via multi-component reactions (MCRs) , leveraging one-pot methodologies to streamline the assembly of its chromene and nitrophenyl-furan moieties. Key steps include:
- Catalyst selection : Use Knoevenagel condensation followed by Michael addition, employing piperidine or L-proline as organocatalysts to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol or acetonitrile) improve solubility of intermediates, while elevated temperatures (70–90°C) accelerate reaction kinetics .
- Purity monitoring : Employ LC-MS and FT-IR to track intermediate formation and confirm final product purity (e.g., LC retention time ~12.3 min, molecular ion [M+H]+ at m/z 434.2) .
Q. What spectroscopic and crystallographic techniques are most effective for confirming molecular structure and purity?
X-ray crystallography is the gold standard for resolving 3D conformation. For example, similar chromene derivatives crystallize in triclinic (e.g., a = 8.59 Å, b = 8.74 Å, c = 11.07 Å, α/β/γ = 72.6°/70.1°/80.0°) or monoclinic systems (a = 25.02 Å, b = 8.87 Å, c = 16.38 Å, β = 114.7°) with R factors ≤0.06 . Complementary methods :
- FT-IR : Confirm functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) .
- NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 4.8–5.2 ppm) .
Advanced Research Questions
Q. How do substituents like the 3-nitrophenyl group influence electronic structure and intermolecular interactions?
The 3-nitrophenyl group introduces strong electron-withdrawing effects, altering charge distribution and fostering π-π stacking (e.g., centroid distances ~3.6–3.8 Å) and hydrogen bonding (N–H⋯O/N interactions, 2.85–3.10 Å) . Comparative studies with 4-methylphenyl or trifluoromethyl analogs reveal:
Q. What strategies resolve discrepancies between computational predictions and experimental data in conformational analysis?
Discrepancies often arise from torsional angle mismatches (e.g., furan vs. chromene ring dihedrals). Mitigation strategies include:
Q. How can in vitro bioactivity studies evaluate mechanisms against microbial targets?
Design assays targeting Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans):
- MIC determination : Use broth microdilution (concentration range: 1–256 µg/mL) .
- Mechanistic probes : Couple with ROS detection (DCFH-DA assay) to assess oxidative stress induction.
- Structure-activity relationships : Compare nitrophenyl derivatives with halogenated analogs (e.g., 4-Cl-phenyl) to identify pharmacophores .
Q. What role do solvent polarity and proticity play in stabilizing intermediates during synthesis?
- Polar aprotic solvents (e.g., DMF, acetonitrile): Stabilize enolate intermediates via dipole interactions, favoring Knoevenagel adduct formation .
- Protic solvents (e.g., ethanol): Enhance proton transfer in Michael addition but may reduce yields due to side reactions (e.g., hydrolysis of nitrile groups). Optimize by adding molecular sieves to scavenge water .
Q. How can regioselectivity challenges in furan functionalization be addressed?
- Directed metallation : Use Pd-catalyzed C–H activation to selectively functionalize the furan C5 position (e.g., Suzuki coupling with 3-nitrophenylboronic acid) .
- Steric guidance : Introduce bulky substituents (e.g., 7,7-dimethyl groups) to bias electrophilic attack toward the less hindered C2/C5 positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
